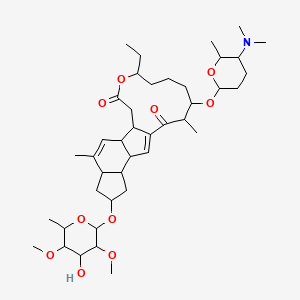
Spinosyn L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spinosyn L est un membre de la famille des insecticides spinosynes, qui sont des produits naturels dérivés de la fermentation de la bactérie Saccharopolyspora spinosa. Ces composés sont connus pour leur activité insecticide puissante et leur impact environnemental relativement faible. This compound, comme les autres spinosynes, est une macrolide avec une structure de base de lactone tétracyclique attachée à deux désoxy sucres, le tri-O-méthylrhamnose et la forosamine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Spinosyn L est principalement produit par fermentation. La bactérie Saccharopolyspora spinosa est cultivée dans des conditions spécifiques pour produire un mélange de spinosynes, y compris le this compound. Le bouillon de fermentation est ensuite extrait et purifié pour isoler les composés souhaités .
Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation des conditions de fermentation pour maximiser le rendement. Cela comprend le contrôle de facteurs tels que la température, le pH et la disponibilité des nutriments. Les progrès de l'ingénierie génétique ont également permis le développement de souches ayant des capacités de production améliorées .
Analyse Des Réactions Chimiques
Types de réactions : Spinosyn L subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent utilisées pour modifier le composé pour des applications spécifiques ou pour créer des dérivés aux propriétés améliorées .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .
Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter des activités insecticides différentes et sont souvent utilisés pour cibler des ravageurs spécifiques .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse des macrolides et les relations structure-activité. En biologie, il sert d'outil pour étudier les mécanismes de l'activité insecticide et de la résistance. En médecine, le this compound et ses dérivés sont étudiés pour leurs applications thérapeutiques potentielles, y compris les effets antiparasitaires et antimicrobiens. Dans l'industrie, le this compound est utilisé dans le développement d'insecticides respectueux de l'environnement pour la protection des cultures et la lutte antiparasitaire .
Mécanisme d'action
This compound exerce ses effets insecticides en ciblant les récepteurs nicotiniques de l'acétylcholine chez les insectes. Il se lie à ces récepteurs, provoquant une hyperexcitabilité neuronale, qui conduit finalement à la paralysie et à la mort de l'insecte. Ce mécanisme d'action est unique par rapport à celui d'autres insecticides, ce qui rend le this compound très efficace contre un large éventail de ravageurs tout en ayant un impact minime sur les organismes non cibles .
Applications De Recherche Scientifique
Spinosyn L has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying macrolide synthesis and structure-activity relationships. In biology, it serves as a tool for investigating the mechanisms of insecticidal activity and resistance. In medicine, this compound and its derivatives are explored for their potential therapeutic applications, including antiparasitic and antimicrobial effects. In industry, this compound is utilized in the development of environmentally friendly insecticides for crop protection and pest control .
Mécanisme D'action
Spinosyn L exerts its insecticidal effects by targeting the nicotinic acetylcholine receptors in insects. It binds to these receptors, causing neuronal hyperexcitation, which ultimately leads to paralysis and death of the insect. This mechanism of action is unique compared to other insecticides, making this compound highly effective against a wide range of pests while having minimal impact on non-target organisms .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au spinosyn L comprennent d'autres membres de la famille des spinosynes, tels que le spinosyn A, le spinosyn D et le spinetoram. Ces composés partagent une structure de base similaire mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels .
Unicité : Ce qui distingue le this compound de ses homologues, ce sont ses modifications structurales spécifiques, qui confèrent des propriétés insecticides uniques. Par exemple, le spinetoram, un dérivé du this compound, a été modifié pour améliorer son activité insecticide et sa durée de contrôle .
Propriétés
Numéro CAS |
149092-01-3 |
|---|---|
Formule moléculaire |
C41H65NO10 |
Poids moléculaire |
732.0 g/mol |
Nom IUPAC |
15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-25-12-11-13-34(52-36-15-14-33(42(6)7)23(4)48-36)22(3)37(44)32-19-30-28(31(32)20-35(43)50-25)16-21(2)27-17-26(18-29(27)30)51-41-40(47-9)38(45)39(46-8)24(5)49-41/h16,19,22-31,33-34,36,38-41,45H,10-15,17-18,20H2,1-9H3 |
Clé InChI |
OGERNURWPFGCDC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


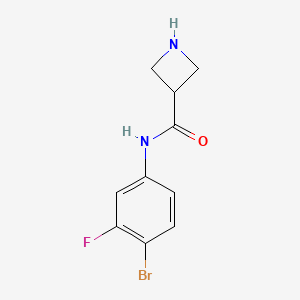
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)

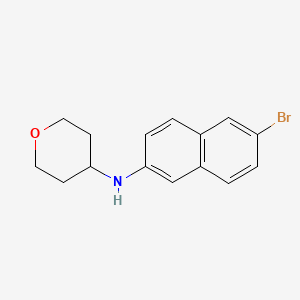

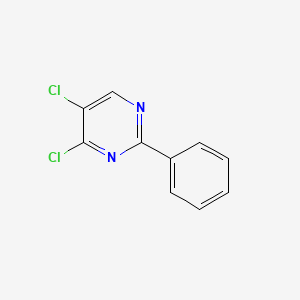

![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)

![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)

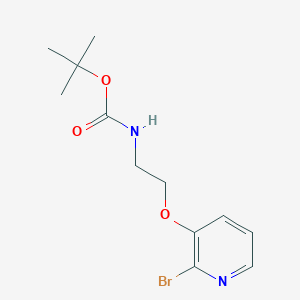
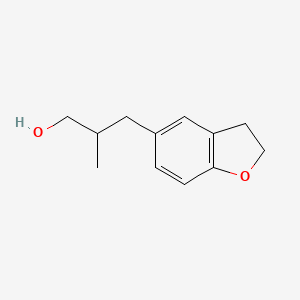
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)
